Fosifidancitinib

描述

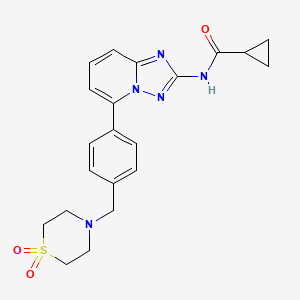

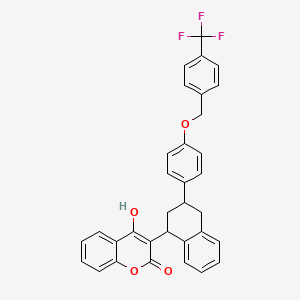

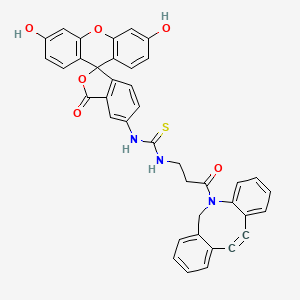

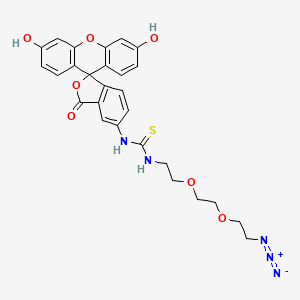

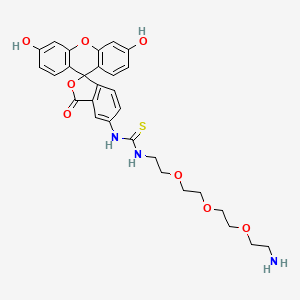

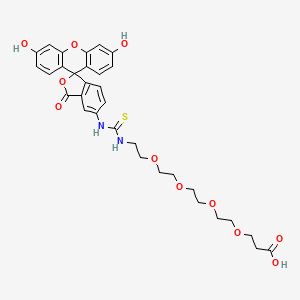

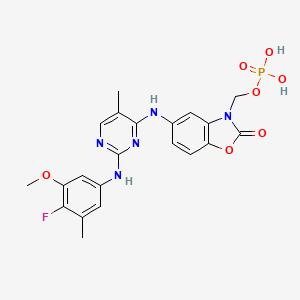

Fosifidancitinib, also known as WHM6CR88H5, is an investigational drug . It is a synthetic organic compound and its systematic name is Disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate .

Molecular Structure Analysis

The molecular formula of Fosifidancitinib is C21H19FN5O7P . The InChIKey is QANAZZSSQPRKPF-UHFFFAOYSA-L . The structure of Fosifidancitinib matches the structure of example I-538 (minus the sodium) as submitted to the WHO for the INN Fosifidancitinib .

Physical And Chemical Properties Analysis

Fosifidancitinib has a molecular weight of 505.39 . The elemental analysis shows that it contains C (49.91%), H (4.19%), F (3.76%), N (13.86%), O (22.16%), and P (6.13%) .

科学研究应用

脾酪氨酸激酶抑制剂用于类风湿性关节炎:Fostamatinib是一种类似于Fosifidancitinib的脾酪氨酸激酶抑制剂,已在超过3,200名类风湿性关节炎患者中进行了各种临床试验。这些研究显示,fostamatinib在减少炎症性滑膜炎方面有效,但在六个月内并没有显著影响侵蚀性损伤。常见的不良事件包括高血压、腹泻、中性粒细胞减少和肝酶水平升高 (Scott & Scott, 2014)。

苦参苷在抑郁症治疗中的应用:关于苦参苷(GEN)的研究发现,它改善了小鼠的焦虑和抑郁样行为,并调节了微胶质细胞向抗炎性表型的极化。这表明类似于Fosifidancitinib在精神疾病应用中可能具有潜力,因为它们在炎症途径中的作用 (Zheng et al., 2021)。

左西孟丹在心力衰竭中的应用:左西孟丹在失代偿性心力衰竭患者中显著降低了促炎细胞因子白细胞介素-6和可溶性凋亡介质。这些免疫调节作用可能导致症状改善和更好的心脏收缩功能 (Parissis et al., 2004)。

佩米加替尼在胆管癌中的应用:佩米加替尼是一种FGFR抑制剂,在先前接受治疗的FGFR2融合或重排的胆管癌患者中显示出治疗潜力,类似于Fosifidancitinib的激酶抑制作用 (Abou-Alfa et al., 2020)。

人类基因组在药物开发中的应用:一项研究强调了在药物开发中使用人类基因组的重要性,这对于开发像Fosifidancitinib这样的靶向治疗药物是相关的 (Hingorani et al., 2019)。

作用机制

属性

IUPAC Name |

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosifidancitinib | |

CAS RN |

1237168-58-9 | |

| Record name | Fosifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。